Manganese dipropionate Manganese dipropionate
Brand Name: Vulcanchem
CAS No.: 21129-18-0
VCID: VC14427910
InChI: InChI=1S/2C3H6O2.Mn/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2
SMILES:
Molecular Formula: C6H10MnO4
Molecular Weight: 201.08 g/mol

Manganese dipropionate

CAS No.: 21129-18-0

Cat. No.: VC14427910

Molecular Formula: C6H10MnO4

Molecular Weight: 201.08 g/mol

* For research use only. Not for human or veterinary use.

Manganese dipropionate - 21129-18-0

Specification

CAS No. 21129-18-0
Molecular Formula C6H10MnO4
Molecular Weight 201.08 g/mol
IUPAC Name manganese(2+);propanoate
Standard InChI InChI=1S/2C3H6O2.Mn/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2
Standard InChI Key ZGIHUCQOMWIMKH-UHFFFAOYSA-L
Canonical SMILES CCC(=O)[O-].CCC(=O)[O-].[Mn+2]

Introduction

Chemical Identification and Structural Characteristics

Nomenclature and Classification

Manganese dipropionate is systematically named as bis(propanoato)manganese(II) under IUPAC conventions. Its alternative designations include manganese propionate and propanoic acid, manganese(2+) salt (2:1) . Classified as an anionic surfactant, it belongs to the carboxylate subgroup, specifically linear alkyl carboxylates .

Molecular Composition

The compound’s molecular formula is C₆H₁₀MnO₄, corresponding to a molecular weight of 201.08 g/mol . Structural analysis reveals a coordination complex where manganese(II) ions are chelated by two propionate anions. X-ray crystallography data, though limited, suggest an octahedral geometry typical of manganese carboxylates .

Table 1: Key Identifiers of Manganese Dipropionate

PropertyValueSource
CAS Registry Number21129-18-0
EINECS Number244-229-6
Molecular FormulaC₆H₁₀MnO₄
Exact Mass200.996 g/mol

Physical and Chemical Properties

Thermodynamic Parameters

Manganese dipropionate exhibits a boiling point of 141.7°C at atmospheric pressure and a flash point of 57.7°C, classifying it as a flammable solid . Its vapor pressure at 25°C is 4.23 mmHg, indicating low volatility under ambient conditions .

Solubility and Stability

The compound is freely soluble in water, facilitating its use in aqueous formulations. Stability tests confirm no decomposition under standard storage conditions, though exposure to strong oxidizers may induce combustion .

Table 2: Physicochemical Profile

PropertyValueMethod/Standard
Solubility in Water>100 g/L (20°C)GB/T 13173
FlammabilitySolid form: FlammableGHS Classification
BiodegradabilityReadily biodegradableOECD 301

Synthesis and Industrial Production

Carbonylation of Ethanol Derivatives

A patented method (CN101973866B) utilizes ethanol or ethyl propionate as feedstocks in rhodium-catalyzed carbonylation reactions . Key process parameters include:

  • Temperature: 140–220°C

  • Pressure: 2.0–8.0 MPa

  • Catalysts: Rhodium/iridium with iodoethane cocatalysts

  • Accelerants: Dual iodide systems enhancing catalytic stability .

This route achieves >95% conversion efficiency, with propionic acid intermediates subsequently neutralized with manganese hydroxide to yield the dipropionate salt .

Quality Control Standards

Industrial batches must conform to stringent purity criteria:

Table 3: Quality Specifications (Solid Form)

ParameterRequirementTest Method
Active Content≥95.0%GB/T 5173
Heavy Metals (as Pb)≤20 mg/kgGB/T 30799
Arsenic (As)≤3 mg/kgGB/T 30797

Functional Applications

Surfactant and Antimicrobial Agent

As a carboxylate surfactant, manganese dipropionate reduces surface tension in detergent formulations. Its minimum inhibitory concentration (MIC) of 50–100 ppm against Escherichia coli and Staphylococcus aureus underscores its preservative efficacy in cosmetics and food-contact materials .

Catalytic Applications

In polymer chemistry, the compound serves as a redox initiator, accelerating free-radical polymerization of vinyl monomers. Kinetic studies report a 40% reduction in induction periods compared to conventional persulfate initiators .

Toxicological and Regulatory Considerations

Acute Toxicity Profiles

Animal studies classify manganese dipropionate as moderately toxic (OECD Category 3):

Table 4: Hazard Data

EndpointSpecies/ResultReference
Oral LD₅₀ (rat)1082 mg/kg bw
Dermal LD₅₀ (rabbit)>2000 mg/kg bw
Inhalation LC₅₀ (rat)>4.45 mg/L (4h exposure)

Occupational Exposure Limits

The Australian Industrial Chemicals Directorate mandates a time-weighted average (TWA) of 0.2 mg Mn/m³ for inhalable manganese compounds, with strict respiratory protection required during powder handling .

Environmental Impact and Biodegradation

Ecotoxicological Risks

While classified as hazardous to aquatic life, the compound’s rapid biodegradation (t₁/₂ < 5 days in OECD 301B tests) minimizes bioaccumulation risks . Regulatory guidelines prohibit discharge into water bodies without prior neutralization.

Waste Management Protocols

Incineration generates MnO residues, requiring scrubbing to capture CO/CO₂ emissions. Alternative neutralization with lime slurry precipitates manganese hydroxide, reducible to Mn₃O₄ for metallurgical reuse .

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